molecular formula C12H14O B076974 2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde CAS No. 10484-23-8

2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde

Cat. No.: B076974
CAS No.: 10484-23-8
M. Wt: 174.24 g/mol
InChI Key: CIHPERNEECLJMM-UHFFFAOYSA-N
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Description

2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde is an organic compound with the molecular formula C12H14O. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an acetaldehyde group is attached to the first carbon of the naphthalene ring. This compound is known for its applications in various fields, including analytical chemistry and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde can be synthesized through several methods. One common method involves the hydrogenation of 1-naphthaldehyde in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2). The hydrogenation process selectively reduces the aromatic ring while preserving the aldehyde group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the tetrahydronaphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound can also undergo metabolic transformations in the body, resulting in the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

    1-Naphthaleneacetaldehyde: The non-hydrogenated form of the compound.

    1-Naphthaleneacetic acid, 5,6,7,8-tetrahydro-: The oxidized form of the compound.

    1-Naphthaleneethanol, 5,6,7,8-tetrahydro-: The reduced form of the compound.

Uniqueness: 2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde is unique due to its partially hydrogenated naphthalene ring, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

10484-23-8

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde

InChI

InChI=1S/C12H14O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h3,5-6,9H,1-2,4,7-8H2

InChI Key

CIHPERNEECLJMM-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC=C2CC=O

Canonical SMILES

C1CCC2=C(C1)C=CC=C2CC=O

Key on ui other cas no.

10484-23-8

Origin of Product

United States

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